ethyl (5Z)-2-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl (5Z)-2-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-2-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of ethyl acetoacetate with pyridine-3-carbaldehyde in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for reflux and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-2-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce a diol.
Scientific Research Applications
Ethyl (5Z)-2-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl (5Z)-2-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyrazoles: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Thiazoles: Another class of heterocycles with significant medicinal chemistry applications.
Pyridines: Compounds containing a pyridine ring, similar to the one in ethyl (5Z)-2-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate.
Uniqueness
This compound is unique due to its combination of a pyrrole and pyridine ring, along with a conjugated system that may impart specific electronic properties. This structural uniqueness makes it a valuable compound for developing new drugs and materials.
Properties
Molecular Formula |
C14H14N2O3 |
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Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-methyl-5-(pyridin-3-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)12-9(2)16-11(13(12)17)7-10-5-4-6-15-8-10/h4-8,17H,3H2,1-2H3/b11-7- |
InChI Key |
FFMNJOIOAGKFDW-XFFZJAGNSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CN=CC=C2)/N=C1C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CN=CC=C2)N=C1C)O |
Origin of Product |
United States |
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